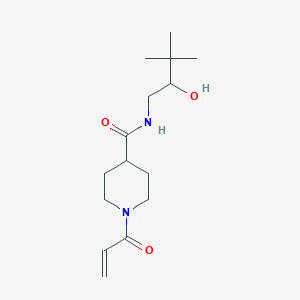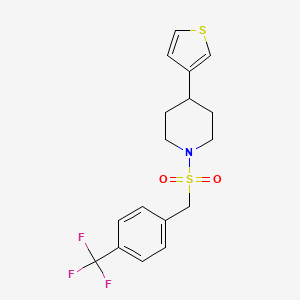![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a benzylsulfanyl group attached to the triazoloquinoxaline core. It has garnered significant interest in the scientific community due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to play a significant role in various physiological and pathological conditions . The A2B receptor is particularly associated with conditions that involve high levels of adenosine, such as tumors and ischemia .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation, thereby disrupting the signaling pathways that it mediates . Additionally, it has been suggested that this compound may also intercalate with DNA, further contributing to its anticancer activity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By antagonizing the A2B receptor, it can disrupt the signaling pathways mediated by this receptor, which include the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a process that is critical for tumor growth .
Pharmacokinetics
Molecular docking studies have been performed to predict its binding affinity towards its targets .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to exhibit cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . Furthermore, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Biochemical Analysis
Biochemical Properties
It is known that some of the synthesized compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class exhibit cytotoxicity at certain concentrations
Cellular Effects
It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have shown promising antiviral activity
Molecular Mechanism
It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class potently intercalate DNA
Preparation Methods
The synthesis of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with benzyl mercaptan (benzylsulfanyl group donor) under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the triazoloquinoxaline family:
4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound lacks the benzylsulfanyl group and exhibits different biological activities.
1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol: This derivative contains a thiol group instead of a benzylsulfanyl group, leading to variations in its chemical reactivity and biological properties.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Various derivatives with different substituents have been synthesized and studied for their unique biological activities.
Properties
IUPAC Name |
4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQAJVMFHPXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)


![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)




![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2602769.png)
![2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2602771.png)
![[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE](/img/structure/B2602772.png)
